molecular formula C21H20ClN5O3S B6488015 1-{4-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one CAS No. 887220-77-1

1-{4-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one

Cat. No. B6488015
CAS RN: 887220-77-1
M. Wt: 457.9 g/mol
InChI Key: QSISVOZPUIDHIQ-UHFFFAOYSA-N
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Description

The compound is a heterocyclic compound, specifically a triazole derivative . Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

Triazole compounds are synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . The synthesis of such compounds involves the union of a great number of potential synthetic substances consistently in laboratories around the world .


Molecular Structure Analysis

The molecular structure of triazole compounds, including the one you mentioned, is characterized by the presence of two carbon and three nitrogen atoms in a five-membered aromatic azole chain . The IR absorption spectra of similar compounds have shown the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

Triazole compounds are known to readily bind in the biological system with a variety of enzymes and receptors . This makes them versatile in terms of the biological activities they can exhibit.


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds are characterized by their ability to form hydrogen bonds with different targets . This leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Scientific Research Applications

Therapeutic Molecules

The 1,2,4-triazole nucleus has been incorporated into various therapeutically beneficial molecules, enhancing their drug efficacy. Schiff bases derived from 1,2,4-triazoles also exhibit significant biological activities .

Antitumor Activity

In previous work, derivatives containing the 1,3,4-thiadiazole moiety were synthesized to inhibit tumor cell growth. The compound you’ve mentioned may have potential antitumor properties .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including those with hydrazine-coupled pyrazoles, exhibit potent antileishmanial and antimalarial effects. The furan-2-yl and triazolo groups in your compound could contribute to these activities .

Other Pharmacological Effects

Triazole derivatives have diverse pharmacological effects. While specific data on your compound are limited, it’s worth exploring its potential in other therapeutic areas .

Mechanism of Action

The mechanism of action of triazole compounds is largely due to their ability to bind in the biological system with a variety of enzymes and receptors . This allows them to show a wide range of biological activities.

Future Directions

Given the therapeutic importance of triazole derivatives, there is a focus on synthesizing and studying their antimicrobial, antioxidant, and antiviral potential . Future research will likely continue to explore these areas and develop new materials involving 1,2,4-triazole systems .

properties

IUPAC Name

1-[4-[(4-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3S/c1-13(28)25-8-10-26(11-9-25)17(14-4-6-15(22)7-5-14)18-20(29)27-21(31-18)23-19(24-27)16-3-2-12-30-16/h2-7,12,17,29H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSISVOZPUIDHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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